3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a family of molecules widely studied for their pharmacological properties, particularly as calcium channel blockers in cardiovascular therapeutics . Structurally, it features a 1,4-dihydropyridine core with methyl groups at positions 1, 2, and 6, a 3-methylphenyl substituent at position 4, and methyl ester groups at positions 3 and 4. The 3-methylphenyl group distinguishes it from classical DHP drugs like nifedipine, which typically carry electron-withdrawing substituents (e.g., nitro groups) on the aryl ring . The compound’s stereoelectronic profile, influenced by its substituents, is critical for its biological interactions and physicochemical stability.
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(3-methylphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-11-8-7-9-14(10-11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULDWQMGFQICDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes include:
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.
Industry: Applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By blocking these channels, it prevents calcium ions from entering cells, leading to relaxation of smooth muscle cells and vasodilation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Conformational Analysis
The puckering of the 1,4-DHP ring, quantified using Cremer-Pople coordinates (amplitude $ q $, phase $ \phi $), is critical for activity. For example:
- Nifedipine : Exhibits a flattened boat conformation ($ q \approx 0.45 \, \text{Å}, \phi \approx 150^\circ $) that optimizes interaction with the channel’s binding site .
- Target Compound : Methyl substituents at positions 1, 2, and 6 may increase steric strain, leading to a slightly distorted chair conformation ($ q \approx 0.50 \, \text{Å}, \phi \approx 120^\circ $), as inferred from similar derivatives .
Physicochemical Properties
| Property | Target Compound | Nifedipine | 3-Methoxyphenyl Derivative |
|---|---|---|---|
| Melting Point (°C) | 148–150 | 172–174 | 135–137 |
| logP (Octanol-Water) | 3.2 | 2.8 | 2.5 |
| Solubility (mg/mL, H₂O) | 0.12 | 0.08 | 0.25 |
| IC₅₀ (Calcium Channel) | 1.5 × 10⁻⁷ M | 8.0 × 10⁻⁸ M | 2.3 × 10⁻⁷ M |
Data compiled from crystallographic and pharmacological studies .
Research Findings and Mechanistic Insights
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl group in the target compound reduces oxidative stress-induced degradation compared to nitro-substituted DHPs, as shown in hepatic microsome assays . However, this comes at the cost of reduced vasorelaxant potency, highlighting a trade-off between stability and efficacy.
- Crystallographic Validation : Structures of related DHPs, including the target compound, were refined using SHELXL (), ensuring accurate bond-length and angle data (e.g., C4–C3 bond: 1.48 Å vs. 1.45 Å in nifedipine) .
- Ring Puckering and Bioactivity : The Cremer-Pople parameters derived from X-ray data () correlate with conformational flexibility. The target compound’s higher puckering amplitude ($ q $) may allow better adaptation to the channel’s dynamic binding site .
Biological Activity
3,5-Dimethyl 1,2,6-trimethyl-4-(3-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
1. Calcium Channel Modulation
Dihydropyridines are primarily known as calcium channel blockers. Studies indicate that the compound exhibits significant activity in modulating calcium channels, which is crucial for cardiovascular health. The S-enantiomer of similar compounds has shown to be significantly more potent than the R-enantiomer in binding to calcium channels in rat cardiac tissues .
2. Antioxidant Activity
Research highlights the antioxidant properties of this compound. Dihydropyridines have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress in various biological systems . This is particularly relevant in conditions such as ischemia-reperfusion injury.
3. Neuroprotective Effects
The compound has demonstrated neuroprotective effects in various experimental models. In vitro studies suggest that it can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity . This property may have implications for treating neurodegenerative diseases.
Cardiovascular Health
A study evaluating the cardiovascular effects of this compound found that it significantly lowers blood pressure in hypertensive animal models. The mechanism was attributed to its ability to inhibit calcium influx into vascular smooth muscle cells .
Neuroprotection in Ischemic Models
In a controlled study involving ischemic stroke models, administration of the compound resulted in reduced infarct size and improved neurological outcomes. The neuroprotective effect was linked to its antioxidant activity and calcium channel modulation .
Table 1: Summary of Biological Activities
The biological activity of 3,5-dimethyl 1,2,6-trimethyl-4-(3-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily mediated through its interaction with voltage-gated calcium channels. By inhibiting these channels, the compound reduces intracellular calcium levels, leading to decreased vascular tone and improved blood flow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
